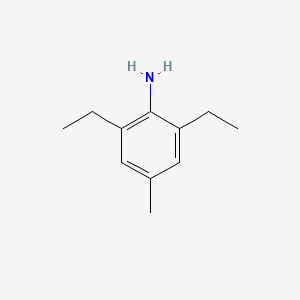

2,6-Diethyl-4-methylaniline

Description

The exact mass of the compound 2,6-Diethyl-4-methylaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203033. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Diethyl-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diethyl-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-diethyl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7H,4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXUMNZGNCAOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1N)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041375 | |

| Record name | 2,6-Diethyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24544-08-9 | |

| Record name | 2,6-Diethyl-4-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24544-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diethyl-p-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024544089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24544-08-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diethyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diethyl-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIETHYL-P-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ07IWP71E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,6-Diethyl-4-methylaniline CAS number and properties

An In-Depth Technical Guide to 2,6-Diethyl-4-methylaniline: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,6-Diethyl-4-methylaniline (CAS No. 24544-08-9), a pivotal substituted aniline derivative. It serves as a crucial resource for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into the compound's core chemical and physical properties, established synthesis methodologies, significant chemical reactions, and diverse industrial applications. Furthermore, it outlines detailed analytical procedures and critical safety and toxicological data to ensure safe handling and informed use in a laboratory and industrial setting.

Chemical Identity and Core Properties

2,6-Diethyl-4-methylaniline, also known as 2,6-Diethyl-p-toluidine or DEMA, is an organic compound with the molecular formula C₁₁H₁₇N.[1][2] It is structurally classified as a substituted aniline, featuring two ethyl groups and one methyl group attached to the benzene ring.[1] This substitution pattern imparts specific steric and electronic properties that are fundamental to its reactivity and utility. The compound typically presents as a colorless to light yellow or yellow-orange liquid.[1][3]

Physicochemical Data Summary

The fundamental properties of 2,6-Diethyl-4-methylaniline are summarized in the table below for quick reference. These parameters are critical for designing experiments, developing synthesis protocols, and ensuring safe handling and storage.

| Property | Value | Reference(s) |

| CAS Number | 24544-08-9 | [2][4][5] |

| Molecular Formula | C₁₁H₁₇N | [2][6] |

| Molecular Weight | 163.26 g/mol | [2][4][5] |

| Appearance | Light yellow to yellow-orange clear liquid | [1] |

| Boiling Point | 229.4 ± 9.0°C at 760 Torr; 113-115°C at 4.5 Torr | [5][6] |

| Melting Point | -12 to -7 °C | [6] |

| Density | 0.96 g/cm³ at 20°C | [6] |

| Flash Point | 118 °C | [6] |

| Solubility in Water | 0.57 g/L at 20°C (Very slightly soluble) | [6] |

| Solubility in Organic Solvents | Soluble in solvents like ethanol and ether. | [1] |

| pKa | 4.56 ± 0.10 (Predicted) | [5] |

| LogP | 3.18 | [4] |

| EINECS Number | 246-307-5 | [4][5] |

Synthesis Methodologies and Industrial Production

The synthesis of 2,6-Diethyl-4-methylaniline is primarily achieved through two well-established routes: the alkylation of anilines and the catalytic hydrogenation of a nitrotoluene precursor. The choice of method often depends on the desired scale of production, available starting materials, and economic factors.

Catalytic Alkylation of p-Toluidine

A prevalent industrial method involves the direct, ortho-selective ethylation of p-toluidine (4-methylaniline) using ethylene in the presence of an aluminum anilide catalyst.[7] This process is highly regioselective, yielding 2,6-Diethyl-4-methylaniline with high purity.

-

Causality of Experimental Choice : The use of an aluminum anilide catalyst is crucial as it forms a transient complex with the amino group of p-toluidine. This complex sterically hinders the para-position and electronically activates the ortho-positions for electrophilic attack by ethylene, thus ensuring high ortho-selectivity. Precise temperature control is necessary to manage the exothermic reaction and prevent over-alkylation.[1]

Catalytic Hydrogenation of 2,6-Diethyl-4-nitrotoluene

Another common industrial approach is the catalytic hydrogenation of 2,6-diethyl-4-nitrotoluene.[1][8] This method involves the reduction of the nitro group to an amine.

-

Catalyst System : Palladium or platinum catalysts are typically employed for this transformation.[1]

-

Reaction Conditions : The reaction is conducted under high pressure and elevated temperatures to ensure efficient and complete conversion.[1] This method is advantageous for large-scale production due to its high yield and efficiency.

Caption: Primary synthesis routes for 2,6-Diethyl-4-methylaniline.

Key Chemical Reactions and Mechanisms

The reactivity of 2,6-Diethyl-4-methylaniline is dictated by the nucleophilic amino group and the activated aromatic ring. The ortho-diethyl groups provide significant steric hindrance, which influences the regioselectivity of its reactions.

-

Diazotization : The primary amine functionality readily undergoes diazotization when treated with reagents like isoamyl nitrite.[8] The resulting diazonium salt is a versatile intermediate, for instance, in coupling reactions with compounds like diethyl malonate to form more complex molecules.[8]

-

Electrophilic Substitution : The electron-donating nature of the amino and alkyl groups activates the aromatic ring towards electrophilic substitution reactions such as nitration and sulfonation.[1]

-

Oxidation : The compound can be oxidized using agents like potassium permanganate to form nitroso or nitro derivatives.[1]

-

Biochemical Interactions : In biological systems, 2,6-Diethyl-4-methylaniline has been shown to interact with cytochrome P450 enzymes, which can influence metabolic pathways and drug metabolism processes.[1]

Applications in Pharmaceutical and Chemical Industries

The unique structure of 2,6-Diethyl-4-methylaniline makes it a valuable intermediate in various sectors.[9]

-

Pharmaceuticals : Its most notable application is as a key starting material in the synthesis of the local anesthetic articaine, which is widely used in dentistry.[6] It is also investigated for its potential in developing new anti-cancer and anti-inflammatory drugs.[10]

-

Agrochemicals : It serves as a building block in the production of certain herbicides and pesticides.[6]

-

Dyes and Pigments : As an aromatic amine, it is a precursor in the manufacture of various azo dyes, contributing to the production of bright, vibrant colors like reds and yellows.[6][10]

-

Polymers and Materials Science : The compound is used in the production of polymers like polyurethanes and as a curing agent for epoxy resins.[10][11]

-

Corrosion Inhibition : It is utilized in the oil and gas industry as a corrosion inhibitor, forming a protective layer on metal surfaces to prevent degradation.[10]

Caption: Major industrial applications of 2,6-Diethyl-4-methylaniline.

Analytical Methodologies: A Protocol for HPLC Analysis

Accurate quantification and purity assessment of 2,6-Diethyl-4-methylaniline are essential for quality control in research and manufacturing. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.

Self-Validating HPLC Protocol

This protocol describes a reverse-phase HPLC method for the analysis of 2,6-Diethyl-4-methylaniline.[4]

Objective: To separate and quantify 2,6-Diethyl-4-methylaniline from potential impurities.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Newcrom R1 column (or equivalent C18 column)

-

Mobile Phase A: Acetonitrile (MeCN)

-

Mobile Phase B: Water

-

Mobile Phase Modifier: Phosphoric acid (For MS-compatibility, replace with formic acid)

-

Standard: 2,6-Diethyl-4-methylaniline, >98% purity

-

Sample Diluent: Mobile Phase mixture

Experimental Workflow:

-

Standard Preparation : Accurately weigh and dissolve a known amount of the 2,6-Diethyl-4-methylaniline standard in the sample diluent to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation : Dissolve the sample containing 2,6-Diethyl-4-methylaniline in the sample diluent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions :

-

Column : Newcrom R1 reverse-phase column.[4]

-

Mobile Phase : A suitable gradient of Acetonitrile and Water with phosphoric acid. For example, a starting condition of 40% MeCN, ramping to 80% MeCN over 10 minutes.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection Wavelength : 254 nm.

-

Injection Volume : 10 µL.

-

-

Analysis and Quantification :

-

Inject the standards to establish a calibration curve of peak area versus concentration. The linearity (R² > 0.999) validates the assay over the tested range.

-

Inject the prepared samples.

-

The concentration of 2,6-Diethyl-4-methylaniline in the sample is determined by interpolating its peak area from the calibration curve.

-

This scalable liquid chromatography method can also be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[4]

Safety, Toxicology, and Handling

As a substituted aniline, 2,6-Diethyl-4-methylaniline requires careful handling due to its potential health hazards.[6]

Hazard Identification and GHS Classification

-

GHS Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[12][13][14]

-

Primary Routes of Exposure : Inhalation and skin absorption are significant routes of exposure.[6]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Work should be conducted in a well-ventilated area or a chemical fume hood.[16]

-

Personal Protective Equipment :

-

Hygiene Measures : Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[3][6]

First-Aid Measures

-

If on Skin : Immediately remove all contaminated clothing and wash the skin with plenty of water.[3][6]

-

If Inhaled : Move the person to fresh air. If respiratory problems occur, consult a doctor.[6]

Environmental Effects

2,6-Diethyl-4-methylaniline is considered hazardous to the aquatic environment.[6] It is not readily degradable.[6] Care should be taken to prevent its release into sewage, drainage systems, and water bodies.[6]

Conclusion

2,6-Diethyl-4-methylaniline is a chemical intermediate of significant industrial value, underpinned by its versatile reactivity and strategic importance in the synthesis of pharmaceuticals, agrochemicals, and polymers. A thorough understanding of its physicochemical properties, synthesis routes, and reaction mechanisms is essential for its effective and safe utilization. The analytical protocols and safety guidelines presented in this guide provide a robust framework for researchers and drug development professionals to harness the potential of this compound while ensuring scientific integrity and operational safety.

References

- Aarti Industries. (2025, June 4). GPS Safety Summary - 2,6-diethyl-4-methylaniline.

- EvitaChem. Buy 2,6-Diethyl-4-methylaniline (EVT-303820) | 24544-08-9.

- SIELC Technologies. (2018, May 16). 2,6-Diethyl-4-methylaniline.

- Santa Cruz Biotechnology. 2,6-Diethyl-4-methylaniline | CAS 24544-08-9.

- TCI Chemicals. 2,6-Diethyl-4-methylaniline 24544-08-9.

- Chemical LAND21. 2,6-Diethyl-4-methylaniline.

- Ningbo Innopharmchem Co.,Ltd. (2023, April 29). Discover the Benefits of 2,6-Diethyl-4-Methylaniline in Your Products.

- Benchchem. 2,6-Diethyl-4-methylaniline | 24544-08-9.

- ChemicalBook. (2025, July 19).

- ChemicalBook. (2025, July 14). 2,6-Diethyl-4-methylaniline | 24544-08-9.

- ChemicalBook. 2,6-Diethyl-4-methylaniline CAS#: 24544-08-9.

- LookChem.

- BOC Sciences.

- Chemsrc. (2025, August 23). 2,6-Diethyl-4-methylaniline | CAS#:24544-08-9.

- Guidechem. 2,6-Diethyl-4-methylaniline (cas 24544-08-9) SDS/MSDS download.

- Sigma-Aldrich. 2,6-Diethyl-4-methylaniline | 24544-08-9.

- National Institutes of Health. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2,6-Diethyl-4-methylaniline 24544-08-9.

- National Institutes of Health. 2,6-Diethyl-p-toluidine | C11H17N | CID 90536 - PubChem.

- Sigma-Aldrich. 2,6-Diethyl-4-methylaniline; CAS Number: 24544-08-9.

- Google Patents. US4219503A - Process for producing 2,6-dialkylanilines.

- BLD Pharm. 24544-08-9|2,6-Diethyl-4-methylaniline.

- Occupational Safety and Health Administration. N,N-Dimethylaniline Method no.: PV2064.

- Canadian Science Publishing. SOME CHEMISTRY OF 2,6-DIETHYLANILINE.

Sources

- 1. Buy 2,6-Diethyl-4-methylaniline (EVT-303820) | 24544-08-9 [evitachem.com]

- 2. scbt.com [scbt.com]

- 3. 2,6-Diethyl-4-methylaniline - Safety Data Sheet [chemicalbook.com]

- 4. 2,6-Diethyl-4-methylaniline | SIELC Technologies [sielc.com]

- 5. 2,6-Diethyl-4-methylaniline [tianchipharma.com]

- 6. aarti-industries.com [aarti-industries.com]

- 7. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]

- 8. 2,6-Diethyl-4-methylaniline | 24544-08-9 | Benchchem [benchchem.com]

- 9. innospk.com [innospk.com]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,6-Diethyl-4-methylaniline Safety Data Sheets(SDS) lookchem [lookchem.com]

- 13. Page loading... [guidechem.com]

- 14. 2,6-Diethyl-p-toluidine | C11H17N | CID 90536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,6-Diethyl-4-methylaniline | 24544-08-9 [sigmaaldrich.com]

- 16. 2,6-Diethyl-4-methylaniline | CAS#:24544-08-9 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Diethyl-4-methylaniline

Abstract

2,6-Diethyl-4-methylaniline (CAS No. 24544-08-9), also known as 2,6-Diethyl-p-toluidine, is a substituted aromatic amine of significant interest in synthetic chemistry.[1][2] Its structural characteristics—a sterically hindered aniline ring with alkyl substituents—confer unique properties that make it a valuable intermediate in the production of pharmaceuticals, dyes, pigments, and agrochemicals.[2][3][4] Notably, it serves as a crucial building block in the synthesis of the local anesthetic articaine, which is widely used in dentistry.[4] A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure its effective and safe use in synthesis, formulation, and quality control. This guide provides a comprehensive analysis of its core properties, supported by experimental considerations and safety protocols.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its molecular identity. 2,6-Diethyl-4-methylaniline is an aniline derivative where two ethyl groups occupy the ortho positions and a methyl group occupies the para position relative to the amino group.[3]

-

IUPAC Name: 2,6-diethyl-4-methylaniline[3]

-

Synonyms: 2,6-Diethyl-p-toluidine, 4-Methyl-2,6-diethylaniline, DEMA[1][2][6][7][8]

The strategic placement of the two ethyl groups ortho to the amine functionality introduces significant steric hindrance. This hindrance influences the nucleophilicity of the nitrogen atom and the rotational dynamics around the Ar-N bond, which can lead to atropisomerism in certain derivatives.[9]

Caption: Molecular structure of 2,6-Diethyl-4-methylaniline.

Summary of Physicochemical Properties

For ease of reference, the key quantitative physicochemical properties of 2,6-Diethyl-4-methylaniline are summarized in the table below. These values are critical for designing experiments, developing analytical methods, and establishing safe handling procedures.

| Property | Value | Source(s) |

| Physical State | Liquid at room temperature | [4] |

| Appearance | Light yellow to yellow-orange clear, oily liquid | [2][3][4][6] |

| Boiling Point | ~220 °C to 259.1 °C at 760 mmHg; 113-115 °C at 4.5 Torr | [2][3][4][5] |

| Melting Point | -12 to -7 °C | [4] |

| Density | 0.94 - 0.96 g/cm³ at 20 °C | [2][4][6][10] |

| Water Solubility | 0.57 g/L (570 mg/L) at 20 °C (Very slightly soluble) | [4][11] |

| Solubility (Organic) | Soluble in ethanol and ether | [3] |

| pKa (Predicted) | 4.56 ± 0.10 (of the conjugate acid) | [5][11][12] |

| Flash Point | 111.7 °C to 118 °C | [2][4][10] |

| Vapor Pressure | 0.0132 mmHg at 25 °C | [2][6][8] |

| Refractive Index | ~1.539 - 1.54 | [2][8][10][13] |

| LogP (Predicted) | 3.18 - 3.38 | [10][13][14] |

Detailed Property Analysis

Solubility Profile: Implications for Reaction and Formulation

The solubility of a compound dictates its utility in different solvent systems for synthesis, purification, and formulation. 2,6-Diethyl-4-methylaniline is characterized as being very slightly soluble in water (0.57 g/L at 20 °C).[4] This low aqueous solubility is expected given its predominantly nonpolar hydrocarbon structure. Conversely, it is readily soluble in common organic solvents such as ethanol and ether, making these suitable media for reactions involving this intermediate.[3]

Causality: The aniline moiety provides a polar amino group capable of hydrogen bonding, but the large, nonpolar C₁₁H₁₆ alkyl-aromatic framework dominates the molecule's character, leading to its hydrophobic nature. This dual characteristic is crucial in applications like liquid-liquid extractions during workup procedures, where it will partition into the organic phase.

Acidity and Basicity: The Role of pKa

As an aniline derivative, 2,6-Diethyl-4-methylaniline is a weak base. The predicted pKa of its conjugate acid is approximately 4.56.[5][11][12] This value is a measure of the acidity of the anilinium ion (Ar-NH₃⁺).

Expert Insight: The pKa is slightly lower than that of aniline itself (~4.6). While alkyl groups are typically electron-donating and would be expected to increase basicity (raise the pKa), the steric hindrance from the two ortho-ethyl groups can interfere with the solvation of the conjugate acid, which can decrease its stability and thus decrease the basicity of the parent amine. Understanding this pKa is vital for:

-

Reaction pH Control: In reactions like diazotization, which require acidic conditions to form the diazonium salt, the pKa dictates the extent of protonation.[9]

-

Purification: The basicity allows for purification via acid-base extraction. The compound can be protonated with a strong acid to become water-soluble, washed of non-basic impurities, and then regenerated by adding a base.

Chemical Reactivity

The reactivity of 2,6-Diethyl-4-methylaniline is governed by the amino group and the activated aromatic ring.

-

Electrophilic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions. However, since these positions are blocked by the ethyl and methyl groups, electrophilic substitution reactions like nitration or sulfonation would occur at the remaining unsubstituted positions, though potentially requiring forcing conditions due to steric hindrance.[3]

-

Oxidation: The amine can be oxidized to form nitroso or nitro derivatives using strong oxidizing agents.[3]

-

Reactions at the Amino Group: The nitrogen atom can undergo reactions typical of primary amines, such as acylation, alkylation, and diazotization, a key step in transforming the amino group into other functionalities via Sandmeyer-type reactions.[3][9]

Experimental Protocols & Methodologies

To ensure the quality and identity of 2,6-Diethyl-4-methylaniline in a research or manufacturing setting, validated analytical methods are essential.

Protocol: Purity Assessment by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of organic compounds. A reverse-phase method is suitable for 2,6-Diethyl-4-methylaniline due to its moderate polarity.[14]

Objective: To determine the purity of a 2,6-Diethyl-4-methylaniline sample by quantifying the main peak area relative to any impurity peaks.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 2,6-Diethyl-4-methylaniline sample.

-

Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of ~0.1 mg/mL using the same solvent mixture.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. (Note: Phosphoric acid can also be used for non-MS applications).[14]

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV detector at 254 nm.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) * 100

-

-

Trustworthiness: This protocol is self-validating through the use of a standard C18 column and a common mobile phase system. The inclusion of a system suitability test (e.g., injecting a standard to check for retention time stability and peak shape) before sample analysis would further ensure the reliability of the results.

Caption: Workflow for purity determination of 2,6-Diethyl-4-methylaniline by HPLC.

Safety, Handling, and Storage

Proper handling of 2,6-Diethyl-4-methylaniline is essential due to its potential hazards.[4]

-

Hazard Identification: The compound is classified as harmful if swallowed or in contact with skin.[4][10][15][16] It may also cause skin and eye irritation.

-

Hazard Statements: H302, H312, H315, H319, H332, H335[17]

-

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4][15]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[4][10]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor.[4][15]

-

-

Storage:

References

- 2,6-Diethyl-4-methylaniline (EVT-303820) | 24544-08-9. EvitaChem.

- GPS Safety Summary - 2,6-diethyl-4-methylaniline. Aarti Industries.

- 2,6-Diethyl-4-methylaniline | 24544-08-9.

- 2,6-Diethyl-4-methylaniline | CAS 24544-08-9. Santa Cruz Biotechnology.

- 2,6-diethyl-4-methylaniline | 24544-08-9. Sigma-Aldrich (Enamine).

- 2,6-Diethyl-4-methylaniline. Chem-Net.

- Exploring 2,6-Diethyl-4-Methylaniline: Properties and Applic

- 2,6-Diethyl-4-methylaniline | CAS#:24544-08-9. Chemsrc.

- 2,6-Diethyl-4-methylaniline | 24544-08-9. Benchchem.

- 2,6-Diethyl-4-methylaniline | 24544-08-9. ChemicalBook.

- 2,6-Diethyl-4-methylaniline CAS#: 24544-08-9. ChemicalBook.

- 2,6-Diethyl-4-methylaniline - Safety D

- 2,6-Diethyl-4-methylaniline. SIELC Technologies.

- 2,6-Diethyl-4-methylaniline Safety D

- 2,6-Diethyl-4-methylaniline (cas 24544-08-9) SDS/MSDS download. Guidechem.

- 2,6-Diethyl-4-methylaniline 24544-08-9. Guidechem.

- Cas no 24544-08-9 (2,6-Diethyl-4-methylaniline). Kuujia.com.

- 2,6-diethyl-4-methylaniline. ChemNet.

- 2,6-Diethyl-4-methylaniline 24544-08-9. Tokyo Chemical Industry (India) Pvt. Ltd.

- 24544-08-9(2,6-Diethyl-4-methylaniline) Product Description. ChemicalBook.

Sources

- 1. scbt.com [scbt.com]

- 2. innospk.com [innospk.com]

- 3. Buy 2,6-Diethyl-4-methylaniline (EVT-303820) | 24544-08-9 [evitachem.com]

- 4. aarti-industries.com [aarti-industries.com]

- 5. 2,6-Diethyl-4-methylaniline [tianchipharma.com]

- 6. 2,6-Diethyl-4-methylaniline - Safety Data Sheet [chemicalbook.com]

- 7. 24544-08-9(2,6-Diethyl-4-methylaniline) | Kuujia.com [kuujia.com]

- 8. 2,6-diethyl-4-methylaniline | 24544-08-9 [chemnet.com]

- 9. 2,6-Diethyl-4-methylaniline | 24544-08-9 | Benchchem [benchchem.com]

- 10. 2,6-Diethyl-4-methylaniline | CAS#:24544-08-9 | Chemsrc [chemsrc.com]

- 11. 24544-08-9 CAS MSDS (2,6-Diethyl-4-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. 2,6-Diethyl-4-methylaniline CAS#: 24544-08-9 [m.chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. 2,6-Diethyl-4-methylaniline | SIELC Technologies [sielc.com]

- 15. 2,6-Diethyl-4-methylaniline Safety Data Sheets(SDS) lookchem [lookchem.com]

- 16. Page loading... [wap.guidechem.com]

- 17. 2,6-diethyl-4-methylaniline | 24544-08-9 [sigmaaldrich.com]

- 18. 2,6-Diethyl-4-methylaniline | 24544-08-9 [chemicalbook.com]

An In-Depth Technical Guide to 2,6-Diethyl-4-methylaniline: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diethyl-4-methylaniline, a substituted aniline derivative, is a pivotal building block in modern organic synthesis. Its unique structural features, characterized by steric hindrance around the amino group and specific substitution patterns on the aromatic ring, impart valuable reactivity and properties. This guide offers a comprehensive technical overview of 2,6-diethyl-4-methylaniline, delving into its molecular structure, physicochemical properties, synthesis methodologies, and diverse applications, with a particular focus on its relevance in pharmaceutical and materials science research.

Molecular Structure and Physicochemical Properties

2,6-Diethyl-4-methylaniline, also known by synonyms such as 2,6-diethyl-p-toluidine, possesses the molecular formula C₁₁H₁₇N.[1][2] Its structure consists of a benzene ring substituted with an amino group at position 1, two ethyl groups at positions 2 and 6, and a methyl group at position 4.

The IUPAC name for this compound is 2,6-diethyl-4-methylaniline.[3][4] The presence of the bulky ethyl groups ortho to the amino group sterically hinders the nitrogen atom, influencing its nucleophilicity and reactivity in chemical transformations. This steric shielding is a key attribute exploited in various synthetic strategies.

Below is a 2D representation of the molecular structure:

Caption: 2D Molecular Structure of 2,6-Diethyl-4-methylaniline

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Reference |

| CAS Number | 24544-08-9 | [1][2] |

| Molecular Formula | C₁₁H₁₇N | [1][2] |

| Molecular Weight | 163.26 g/mol | [2] |

| Appearance | Light yellow to yellow-orange clear liquid | |

| Boiling Point | 229.4 ± 9.0 °C at 760 Torr | |

| Melting Point | -12 to -7 °C | |

| Density | 0.96 g/cm³ at 20 °C | |

| Solubility in Water | 0.57 g/L at 20 °C | |

| InChI Key | OIXUMNZGNCAOKY-UHFFFAOYSA-N | [1] |

Synthesis Methodologies

The synthesis of 2,6-diethyl-4-methylaniline is primarily achieved through two principal routes: the alkylation of p-toluidine and the catalytic hydrogenation of a nitrated precursor. The choice of method often depends on the desired scale, available starting materials, and selectivity requirements.

Alkylation of p-Toluidine

A common and direct approach involves the ortho-alkylation of p-toluidine (4-methylaniline) with an ethylating agent.[5] This reaction is typically catalyzed by a Lewis acid, such as aluminum, to facilitate the electrophilic substitution on the aromatic ring.[5][6]

Experimental Protocol: Triethylaluminum-Mediated Ethylation of p-Toluidine

-

Reactor Setup: A dry, inert-atmosphere reactor is charged with p-toluidine.

-

Catalyst Introduction: Triethylaluminum (AlEt₃) is carefully added to the reactor. The aluminum center forms a transient complex with the amino group, which activates the aromatic ring for electrophilic substitution.[6]

-

Ethylene Addition: The reactor is pressurized with ethylene gas. The reaction is typically conducted at a temperature range of 80-120°C.[6]

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to ensure the desired level of conversion and selectivity towards the di-ethylated product.

-

Work-up and Purification: Upon completion, the reaction mixture is carefully quenched. The product is then isolated and purified, typically by vacuum distillation, to yield 2,6-diethyl-4-methylaniline.[5]

The causality behind using triethylaluminum lies in its ability to promote high ortho-selectivity due to steric and electronic directing effects, leading to yields of over 90% for the desired product.[6]

Caption: Synthesis workflow via alkylation of p-toluidine.

Catalytic Hydrogenation of 2,6-Diethyl-4-nitrotoluene

An alternative industrial-scale synthesis involves the reduction of a nitro-substituted precursor. This method is often preferred for its efficiency and the availability of the starting nitroaromatic compounds.[7]

Experimental Protocol: Hydrogenation using Palladium on Carbon (Pd/C)

-

Precursor Synthesis: 2,6-Diethyl-4-nitrotoluene is synthesized through the nitration of 3,5-diethyltoluene.

-

Hydrogenation Setup: A hydrogenation reactor is charged with 2,6-diethyl-4-nitrotoluene and a suitable solvent (e.g., ethanol). A palladium on carbon (Pd/C) catalyst is then added.[7]

-

Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction mixture is agitated at a controlled temperature and pressure until the theoretical amount of hydrogen is consumed.

-

Catalyst Removal: After the reaction is complete, the catalyst is removed by filtration.

-

Product Isolation: The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to afford 2,6-diethyl-4-methylaniline.

The use of noble metal catalysts like palladium is crucial for achieving high conversion rates and selectivity in the reduction of the nitro group to an amine.[7]

Analytical Characterization

The structural confirmation and purity assessment of synthesized 2,6-diethyl-4-methylaniline are critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the NH₂ protons, and the distinct triplet and quartet patterns for the ethyl groups, along with a singlet for the methyl group.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorptions include the N-H stretching vibrations of the primary amine group.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for quantitative analysis.[1] A reverse-phase method using an acetonitrile/water mobile phase is commonly employed.[1]

Caption: Analytical workflow for characterization.

Applications in Research and Drug Development

2,6-Diethyl-4-methylaniline serves as a versatile intermediate in the synthesis of a wide array of commercially and scientifically important molecules.

Pharmaceutical Intermediates

A significant application of this compound is in the synthesis of local anesthetics, most notably articaine . Articaine is widely used in dentistry due to its favorable pharmacokinetic profile. The 2,6-diethylaniline moiety is a key structural component of this drug.

Furthermore, research is ongoing into the use of 2,6-diethyl-4-methylaniline as a precursor for novel pharmaceutical agents, including potential anti-inflammatory drugs, antihistamines, and analgesics.[7][8] Derivatives of this compound have also been investigated for their potential antimicrobial and anticancer properties.[6][8]

Agrochemicals

The unique substitution pattern of 2,6-diethyl-4-methylaniline makes it a valuable building block in the agrochemical industry for the production of certain herbicides and pesticides.[7] For instance, it is a precursor in the synthesis of 2,6-diethyl-4-methylphenylacetic acid, a key component in some agrochemicals.[7]

Dyes and Pigments

Aromatic amines are foundational in the synthesis of azo dyes. 2,6-Diethyl-4-methylaniline can be diazotized and coupled with other aromatic compounds to produce a variety of dyes and pigments with specific color properties.[8]

Materials Science

Substituted anilines are crucial in materials science for the synthesis of polymers and organometallic complexes.[7] The steric bulk provided by the diethyl groups can be used to tune the properties of polymers and influence the coordination chemistry of metal complexes.

Safety and Handling

2,6-Diethyl-4-methylaniline is classified as harmful if swallowed or in contact with skin.[9] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing.[10] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10]

In case of skin contact, the affected area should be washed immediately and thoroughly with soap and water.[9] If swallowed, medical attention should be sought immediately.[9] Contaminated clothing should be removed and washed before reuse.

Conclusion

2,6-Diethyl-4-methylaniline is a compound of significant industrial and academic interest. Its sterically hindered aromatic amine structure provides a unique platform for the synthesis of a diverse range of valuable molecules. From its critical role in the production of the local anesthetic articaine to its use in agrochemicals and materials science, this versatile intermediate continues to be a focus of research and development. A thorough understanding of its synthesis, properties, and handling is paramount for its safe and effective utilization in scientific endeavors.

References

- 2,6-Diethyl-4-methylaniline - SIELC Technologies. (2018, May 16).

- 2,6-Diethyl-4-methylaniline | CAS 24544-08-9 | SCBT - Santa Cruz Biotechnology.

- 2,6-Diethyl-4-methylaniline 24544-08-9 - TCI Chemicals.

- GPS Safety Summary - 2,6-diethyl-4-methylaniline - Aarti Industries. (2025, June 4).

- 2,6-Diethyl-4-methylaniline | 24544-08-9 | Benchchem.

- 24544-08-9|2,6-Diethyl-4-methylaniline|BLD Pharm.

- 2,6-Diethyl-4-methylaniline | CAS#:24544-08-9 | Chemsrc. (2025, August 23).

- Buy 2,6-Diethyl-4-methylaniline (EVT-303820) | 24544-08-9 - EvitaChem.

- 2,6-Diethyl-4-methylaniline | 24544-08-9 - Sigma-Aldrich.

- CID 158211391 | C22H34N2 - PubChem.

- Discover the Benefits of 2,6-Diethyl-4-Methylaniline in Your Products. (2023, April 29).

- 2,6-Diethyl-4-methylaniline - Safety Data Sheet - ChemicalBook. (2025, July 19).

- 2,6-Diethyl-p-toluidine | C11H17N | CID 90536 - PubChem - NIH.

- Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4 - NIH.

- 2,6-Diethyl-4-methylaniline Safety Data Sheets(SDS) lookchem.

- 2,6-Diethyl-4-methylaniline (cas 24544-08-9) SDS/MSDS download - Guidechem.

- United States Patent Office - Googleapis.com.

Sources

- 1. 2,6-Diethyl-4-methylaniline | SIELC Technologies [sielc.com]

- 2. scbt.com [scbt.com]

- 3. 2,6-Diethyl-4-methylaniline | 24544-08-9 [sigmaaldrich.com]

- 4. 2,6-Diethyl-p-toluidine | C11H17N | CID 90536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Buy 2,6-Diethyl-4-methylaniline (EVT-303820) | 24544-08-9 [evitachem.com]

- 7. 2,6-Diethyl-4-methylaniline | 24544-08-9 | Benchchem [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. 2,6-Diethyl-4-methylaniline Safety Data Sheets(SDS) lookchem [lookchem.com]

- 10. 2,6-Diethyl-4-methylaniline | CAS#:24544-08-9 | Chemsrc [chemsrc.com]

A Spectroscopic Deep Dive into 2,6-Diethyl-4-methylaniline: An Essential Intermediate

This technical guide provides an in-depth analysis of the spectroscopic data for 2,6-Diethyl-4-methylaniline (CAS No. 24544-08-9), a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic signature of this molecule is paramount for quality control, reaction monitoring, and structural confirmation in synthetic applications.

Molecular Structure and Its Spectroscopic Implications

2,6-Diethyl-4-methylaniline, also known as 2,6-diethyl-p-toluidine, possesses a substituted benzene ring that gives rise to a unique and interpretable spectroscopic fingerprint. The strategic placement of two ethyl groups ortho to the amino group and a methyl group in the para position creates a distinct pattern of signals in various spectroscopic analyses. This substitution pattern is crucial for its utility in synthesizing more complex molecules, such as the local anesthetic articaine.[1]

Molecular Formula: C₁₁H₁₇N Molecular Weight: 163.26 g/mol [2][3][4][5]

The following sections will dissect the NMR, IR, and MS data, explaining the causal relationships between the molecular structure and the observed spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is a powerful tool for determining the precise molecular structure of 2,6-Diethyl-4-methylaniline in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2,6-Diethyl-4-methylaniline, the key proton signals are from the aromatic ring, the amino group, and the alkyl substituents.

Table 1: Predicted ¹H NMR Data for 2,6-Diethyl-4-methylaniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | s | 2H | Ar-H |

| ~3.6 | br s | 2H | -NH₂ |

| ~2.5 | q | 4H | -CH₂ CH₃ |

| ~2.2 | s | 3H | Ar-CH₃ |

| ~1.1 | t | 6H | -CH₂CH₃ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly based on solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The two protons on the benzene ring are chemically equivalent due to the symmetrical substitution pattern and appear as a singlet.

-

Amino Protons: The protons of the primary amine typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

Ethyl Group Protons: The methylene protons (-CH₂) of the ethyl groups are adjacent to a methyl group, resulting in a quartet. The methyl protons (-CH₃) of the ethyl groups are adjacent to a methylene group, leading to a triplet.

-

Methyl Group Proton: The proton of the methyl group on the aromatic ring is not coupled to any other protons and thus appears as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 2,6-Diethyl-4-methylaniline

| Chemical Shift (δ) ppm | Assignment |

| ~142 | C -NH₂ |

| ~130 | C -CH₂CH₃ |

| ~129 | C -H |

| ~128 | C -CH₃ |

| ~24 | -C H₂CH₃ |

| ~21 | Ar-C H₃ |

| ~14 | -CH₂C H₃ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly based on solvent and concentration.

Interpretation of the ¹³C NMR Spectrum:

The spectrum will show distinct signals for each unique carbon atom in the molecule. The aromatic carbons will appear in the downfield region (120-150 ppm), while the aliphatic carbons of the ethyl and methyl groups will be found in the upfield region (10-30 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorptions for 2,6-Diethyl-4-methylaniline

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400-3500 | N-H stretch (asymmetric) | Medium |

| 3300-3400 | N-H stretch (symmetric) | Medium |

| 2960-2975 | C-H stretch (aliphatic, asymmetric) | Strong |

| 2870-2880 | C-H stretch (aliphatic, symmetric) | Strong |

| ~1620 | N-H bend (scissoring) | Medium |

| ~1580 | C=C stretch (aromatic) | Medium |

| ~1460 | C-H bend (aliphatic) | Strong |

Interpretation of the IR Spectrum:

-

N-H Vibrations: The presence of a primary amine is clearly indicated by the two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. An N-H bending vibration is also expected around 1620 cm⁻¹.

-

C-H Vibrations: Strong absorptions corresponding to the stretching and bending of the aliphatic C-H bonds of the ethyl and methyl groups are prominent.

-

Aromatic C=C Vibrations: The stretching of the carbon-carbon double bonds within the aromatic ring typically gives rise to absorptions in the 1500-1600 cm⁻¹ range.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion and its fragments are detected.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): A prominent peak at a mass-to-charge ratio (m/z) of 163, corresponding to the molecular weight of 2,6-Diethyl-4-methylaniline.

-

Major Fragmentation Pathways: The primary fragmentation is expected to be the loss of a methyl group from one of the ethyl substituents (α-cleavage), resulting in a stable benzylic cation.

-

[M-15]⁺: A significant peak at m/z 148, corresponding to the loss of a methyl radical (•CH₃). This is often the base peak in the spectrum of alkyl-substituted anilines.

-

Other fragments may arise from further cleavage of the alkyl chains or the aromatic ring.

-

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized, field-proven protocols for the spectroscopic analysis of 2,6-Diethyl-4-methylaniline.

NMR Spectroscopy Protocol

Diagram 1: Workflow for NMR Analysis

Caption: A typical workflow for acquiring and processing NMR spectra.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 2,6-Diethyl-4-methylaniline in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. The number of scans will depend on the sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (Free Induction Decay).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Integrate the signals in the ¹H spectrum and identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

-

IR Spectroscopy (FTIR-ATR) Protocol

Diagram 2: Workflow for FTIR-ATR Analysis

Caption: A generalized workflow for the analysis of a volatile compound by GC-MS.

-

Sample Preparation: Prepare a dilute solution of 2,6-Diethyl-4-methylaniline (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set the injector temperature to an appropriate value (e.g., 250 °C).

-

Column: Use a suitable capillary column (e.g., a 30 m, 0.25 mm ID column with a 5% phenyl polydimethylsiloxane stationary phase).

-

Oven Program: Implement a temperature gradient to ensure good separation, for example, starting at 50 °C and ramping up to 280 °C.

-

-

MS Method:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the peak corresponding to 2,6-Diethyl-4-methylaniline in the total ion chromatogram.

-

Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of 2,6-Diethyl-4-methylaniline. A thorough understanding of its NMR, IR, and MS spectra is essential for any scientist working with this important chemical intermediate. The provided protocols offer a robust framework for obtaining high-quality, reproducible data, ensuring confidence in synthetic outcomes and quality control measures.

References

-

PubChem. (n.d.). 2,6-Diethyl-p-toluidine. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 2,6-Diethyl-4-methylaniline. Retrieved from [Link]

-

Chemsrc. (2025, August 23). 2,6-Diethyl-4-methylaniline. Retrieved from [Link]

-

NIST. (n.d.). Aniline, 2,6-di-tert-butyl-4-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Methylenebis[2,6-diethylaniline]. Retrieved from [Link]_

-

NIST. (n.d.). Aniline, N-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Diethylaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Methyl aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Diethylaniline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). N,N-Diethylaniline. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]

-

PubChem. (n.d.). CID 158211391. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2,6-Diethyl-4-methylaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,6-diethyl-4-methylaniline (DEMA), a key intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2][3] In the absence of extensive published quantitative solubility data, this document focuses on predicting solubility behavior based on the physicochemical properties of DEMA and the principles of solvent-solute interactions. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of DEMA solubility in various organic solvents, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of DEMA's solubility for process development, formulation, and chemical synthesis.

Introduction to 2,6-Diethyl-4-methylaniline (DEMA)

2,6-Diethyl-4-methylaniline, with the CAS number 24544-08-9, is a substituted aromatic amine.[1] It typically presents as a colorless to light yellow or brown oily liquid.[1] Its molecular structure, featuring a central aniline ring with two ethyl groups and one methyl group, imparts specific chemical properties that are crucial for its application as a chemical intermediate.[3] A comprehensive understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties of 2,6-Diethyl-4-methylaniline

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key properties of DEMA are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C11H17N | [4] |

| Molecular Weight | 163.26 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Boiling Point | 259.1 °C at 760 mmHg | [4][6] |

| Density | 0.94 g/cm³ | [1][4] |

| Flash Point | 111.7 °C | [4][6] |

| Water Solubility | 570 mg/L at 20 °C | [7] |

| LogP (Predicted) | 3.38 | [4] |

The relatively low water solubility and a LogP value significantly greater than 1 suggest that DEMA is a lipophilic compound, indicating a preference for non-polar or weakly polar organic solvents.[4]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8][9] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

Polarity and Solvent Selection

2,6-Diethyl-4-methylaniline possesses a moderately polar amino group (-NH2) attached to a larger, non-polar aromatic ring with alkyl substituents. The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding, although this is somewhat diminished by the steric hindrance from the ortho-ethyl groups and the electron-donating nature of the alkyl groups.[2]

Based on its structure, DEMA is expected to exhibit good solubility in a range of organic solvents:

-

Non-polar solvents (e.g., hexane, toluene): The large non-polar surface area of the molecule suggests good solubility in these solvents due to favorable van der Waals interactions.

-

Polar aprotic solvents (e.g., acetone, ethyl acetate): These solvents can engage in dipole-dipole interactions with the amino group of DEMA, leading to good solubility.

-

Polar protic solvents (e.g., ethanol, methanol): While the amine group can act as a hydrogen bond acceptor, the overall lipophilic character of the molecule will influence its solubility. Generally, good solubility is expected, particularly in lower alcohols.

Hansen Solubility Parameters (HSP)

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published quantitative data, experimental determination is crucial. The following is a detailed protocol based on the isothermal shake-flask method, a reliable and widely used technique for measuring the solubility of liquids in liquids.

Materials and Equipment

-

2,6-Diethyl-4-methylaniline (purity >98%)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of DEMA solubility.

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hansen solubility parameters [stenutz.eu]

- 7. chem.ws [chem.ws]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Selective Ortho-Alkylation of p-Toluidine for the Synthesis of 2,6-Diethyl-4-methylaniline

Foreword: The Strategic Importance of Hindered Anilines

In the landscape of fine chemical synthesis, 2,6-Diethyl-4-methylaniline (DEMA) stands out as a critical intermediate. Its sterically hindered structure is a cornerstone in the development of specialized molecules across various high-value sectors. DEMA serves as a pivotal building block in the synthesis of local anesthetics like articaine, high-performance azo dyes, and a range of modern herbicides and pesticides.[1][2][3][4] The precise installation of two ethyl groups ortho to the amino functionality is a non-trivial synthetic challenge that demands a deep understanding of reaction mechanisms, catalysis, and process control. This guide provides a comprehensive exploration of the prevalent industrial methodology for DEMA synthesis, moving from fundamental principles to a detailed, field-proven experimental protocol.

Mechanistic Underpinnings: Navigating Electrophilic Aromatic Substitution

The synthesis of DEMA from p-toluidine is fundamentally an electrophilic aromatic substitution (EAS) reaction, specifically a Friedel-Crafts alkylation.[5][6] The p-toluidine ring possesses two activating groups: the strongly ortho-, para-directing amino group (-NH₂) and the moderately ortho-, para-directing methyl group (-CH₃). With the para-position occupied by the methyl group, the amino group powerfully directs incoming electrophiles to the two equivalent ortho-positions (C2 and C6).

However, a direct, classical Friedel-Crafts alkylation using an alkyl halide and a Lewis acid catalyst like AlCl₃ is notoriously ineffective for anilines.[5][7] The Lewis basicity of the amino group leads to the formation of a stable complex with the Lewis acid catalyst. This complexation deactivates the aromatic ring towards electrophilic attack, effectively shutting down the desired reaction.

To overcome this, the industrial synthesis employs a more sophisticated strategy: high-temperature, high-pressure alkylation using ethylene as the alkylating agent, catalyzed by an aluminum species that forms an aluminum anilide in situ.[1][8][9][10] This approach not only circumvents the catalyst deactivation issue but also provides exceptional control over the regioselectivity, favoring the desired ortho-alkylation.

The Role of the Aluminum Anilide Catalyst

The key to this process is the transformation of p-toluidine into its corresponding aluminum salt (an aluminum toluidide). This is typically achieved by heating p-toluidine with aluminum powder, often activated with a small amount of mercuric chloride.[9] The aluminum atom coordinates to the nitrogen of the amino group. This complexation has two critical effects:

-

Ring Activation: It modulates the electronic properties of the amino group, maintaining activation of the aromatic ring for electrophilic attack.

-

Steric Direction: The bulky aluminum complex sterically directs the incoming electrophile (ethylene) to the less hindered ortho positions, ensuring high regioselectivity.

This catalytic system transforms the challenge of aniline alkylation into a highly efficient and selective industrial process.

The Synthetic Workflow: From Reactants to Purified Product

The overall process can be logically segmented into three main stages: catalyst formation, the alkylation reaction, and product work-up and purification. Each stage requires precise control of process parameters to ensure safety, yield, and purity.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and high-pressure equipment. It must only be performed by trained professionals in a suitable laboratory or production environment with all necessary safety precautions in place.

Materials & Equipment

-

Reactants: p-Toluidine (≥99%), Aluminum powder, Mercuric chloride (catalytic amount), Ethylene (high purity).

-

Solvents/Work-up: Toluene (optional, as solvent), Sodium hydroxide solution (e.g., 10-20% aq.).

-

Equipment: High-pressure stainless steel autoclave with stirring, heating/cooling mantle, gas inlet, pressure gauge, and vent line. Distillation apparatus for fractional vacuum distillation.

Step 1: In Situ Catalyst Formation

-

Reactor Charging: In a dry, inert atmosphere (e.g., nitrogen), charge the autoclave with p-toluidine, aluminum powder (approx. 2 mol% relative to p-toluidine), and a catalytic amount of mercuric chloride.[9]

-

Initial Heating: Seal the autoclave. While stirring, heat the mixture to approximately 200°C for 2-3 hours.[9] During this phase, hydrogen gas is evolved as the aluminum toluidide forms.

-

Venting: Carefully vent the evolved hydrogen gas from the reactor.

Step 2: Ethylation Reaction

-

Pressurization & Heating: Increase the temperature of the reactor to the target reaction temperature, typically in the range of 320-350°C.[9]

-

Ethylene Introduction: Introduce ethylene gas into the autoclave to a pressure of 150-200 atmospheres.[9]

-

Reaction Monitoring: The alkylation reaction is exothermic, and an initial rise in temperature will be observed.[1] Use the reactor's cooling system to maintain the target temperature. The reaction progress is monitored by observing the drop in pressure as ethylene is consumed. Maintain the pressure by feeding more ethylene as needed.

-

Completion: The reaction is typically complete within 3-4 hours, corresponding to the uptake of approximately 2 moles of ethylene per mole of p-toluidine.[9]

Step 3: Product Work-up and Purification

-

Cool Down & Depressurization: Once the reaction is complete, stop the ethylene feed and cool the reactor to room temperature. Carefully vent any excess ethylene pressure.

-

Catalyst Quenching: Slowly and carefully add an aqueous solution of sodium hydroxide to the crude reaction mixture under stirring. This hydrolyzes the aluminum catalyst, which precipitates as aluminum hydroxide, and liberates the free amine product.[10]

-

Phase Separation: Transfer the entire mixture to a separation funnel. The organic layer containing the product is separated from the aqueous layer.

-

Purification: The crude organic product is purified by fractional distillation under reduced pressure. The fraction boiling at approximately 113-115°C at 4.5 mm Hg corresponds to pure 2,6-Diethyl-4-methylaniline.[9]

Process Parameters & Optimization

The yield and selectivity of the reaction are highly dependent on several key parameters. The table below summarizes their general impact.

| Parameter | Typical Range | Impact on Yield & Selectivity | Causality & Field Insights |

| Temperature | 300 - 360°C | Higher temperatures increase reaction rate but may lead to side products (e.g., dealkylation, isomerization). | The reaction has a significant activation energy. Precise temperature control is critical to balance reaction rate against thermal degradation and byproduct formation.[1] |

| Ethylene Pressure | 100 - 200 atm | Higher pressure increases the concentration of ethylene, driving the reaction towards the desired diethyl product. | Sufficient pressure is necessary to ensure ethylene solubility in the reaction medium and favor the second ethylation step over mono-ethylation.[9][10] |

| Catalyst Loading | 1 - 5 mol% Al | Sufficient catalyst is required for a practical reaction rate. | The catalyst is consumed stoichiometrically in the anilide formation but acts catalytically for the overall alkylation cycle. Loading must be optimized for cost and efficiency. |

| Reaction Time | 2 - 5 hours | Time is monitored by ethylene uptake. Insufficient time leads to incomplete conversion and high levels of mono-ethylated product. | Extending the time significantly after ethylene uptake ceases offers no benefit and may increase byproduct formation. |

| Molar Ratio | ~2 moles C₂H₄ per mole of p-toluidine | Controlling the total amount of ethylene fed is the primary method to ensure complete di-ethylation. | Limiting ethylene (e.g., ~1 mole equivalent) can be a strategy to favor the mono-ethylated product, 2-Ethyl-4-methylaniline.[9] |

Mechanistic Visualization

The following diagram illustrates the proposed catalytic role of the aluminum toluidide complex in directing the ortho-alkylation.

Safety and Handling

The synthesis of DEMA involves significant hazards that must be managed through rigorous engineering controls and personal protective equipment.

-

Chemical Hazards: p-Toluidine is toxic and a suspected carcinogen. Mercuric chloride is highly toxic. The final product, DEMA, is harmful if swallowed or in contact with skin.[3]

-

Process Hazards: The use of a high-pressure autoclave with a flammable gas (ethylene) presents a significant risk of explosion if not operated correctly. The reaction is exothermic and carries a risk of thermal runaway if cooling is inadequate.

-

Handling Procedures: All operations should be conducted in a well-ventilated area, such as a fume hood or a dedicated production bay.[3] Workers must be equipped with appropriate PPE, including chemical-resistant gloves, safety glasses, and flame-retardant lab coats.[3] A thorough understanding of the high-pressure equipment's operation and emergency procedures is mandatory.

Conclusion

The selective ortho-alkylation of p-toluidine to produce 2,6-Diethyl-4-methylaniline is a classic example of industrial process chemistry where catalyst design is paramount to achieving high selectivity. By leveraging an in situ formed aluminum toluidide catalyst, the inherent reactivity of the aniline is harnessed and directed to afford the sterically hindered product in high yield. Mastery of the high-pressure and high-temperature reaction conditions is essential for a safe, efficient, and reproducible synthesis, providing a reliable supply of this crucial intermediate for the pharmaceutical, agrochemical, and materials industries.

References

-

2,6-Diethyl-4-methylaniline (EVT-303820) | 24544-08-9 , EvitaChem. 1

-

2,6-Diethyl-4-methylaniline | 24544-08-9 , Benchchem. 11

-

Explain the alkylation of aniline class 11 chemistry CBSE , Vedantu.

-

Ortho-alkylation of Aniline for the Synthesis of 2,6-Diethylaniline , Benchchem.

-

N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran , TSI Journals.

-

Aniline Alkylation over Solid Acid Catalysts , ResearchGate.

-

Arylamine synthesis by amination (alkylation) , Organic Chemistry Portal.

-

N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions , RSC Publishing.

-

Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions , The Journal of Organic Chemistry.

-

Amine alkylation , Wikipedia.

-

Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions , ACS Publications.

-

Anilines: Reactions, Reaction Mechanisms and FAQs , Allen.

-

Mechanism of aniline alkylation with methanol , ResearchGate.

-

Continuous flow preparation method of 2,6-diethyl-4-methylaniline diazonium salt , Eureka.

-

2,6-Diethyl-4-methylaniline , SIELC Technologies.

-

United States Patent Office 2,839,581 , Google Patents.

-

GPS Safety Summary - 2,6-diethyl-4-methylaniline , Aarti Industries.

-

Discover the Benefits of 2,6-Diethyl-4-Methylaniline in Your Products , Ningbo Inno Pharmchem Co.,Ltd.

-

Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) , National Institutes of Health.

-

FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS , AdiChemistry.

-

m-Toluidine, N-ethyl- , Organic Syntheses Procedure.

-

Alkylation of a aniline with ethylene glycol and bm-benzenediamines with benzyl alcohol using the AEMF1 catalyst , ResearchGate.

-

Friedel-Crafts Alkylation Reaction , Mettler Toledo.

-

Friedel-Crafts Reactions | Alkylation & Acylation , Study.com.

-

ortho-Vinylation reaction of anilines , Chemical Communications (RSC Publishing).

-

Process for the preparation of N-alkylated aromatic amines , Google Patents.

-

Friedel-Crafts Alkylation , Beyond Benign.

-

2,6-Diethyl-4-methylaniline 24544-08-9 , Tokyo Chemical Industry (India) Pvt. Ltd..

-

Process for producing 2,6-dialkylanilines , Google Patents.

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives , JOCPR.

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation , Master Organic Chemistry.

-

Design of highly stable metal/ZSM-5 catalysts for the shape-selective alkylation of toluene with methanol to para-xylene , RSC Publishing.

-

Reductive alkylation of substituted anilines , Google Patents.

-

2,6-Diethyl-4-methylaniline , BLD Pharm.

-

SOME CHEMISTRY OF 2,6-DIETHYLANILINE , Canadian Science Publishing.

-

Benzene , Wikipedia.

-

Shape selective catalysis in methylation of toluene: Development, challenges and perspectives , Hep Journals.

-

p-Xylene selectivity enhancement in methanol toluene alkylation by separation of catalysis function and shape-selective function , ResearchGate.

-

Reagents and conditions: a ethylene glycol, p-toluenesulphonic acid,... , ResearchGate.

-

Side-Chain Alkylation of Toluene with Ethylene , University of Twente.

-

Effects of Silicalite-1 Coating on the p-Xylene Selectivity and Catalytic Stability of HZSM-5 in Toluene Methylation with Methanol , MDPI.

-

Hydroamination of ethylene by aniline: catalysis in water , RSC Publishing.

Sources

- 1. Buy 2,6-Diethyl-4-methylaniline (EVT-303820) | 24544-08-9 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. aarti-industries.com [aarti-industries.com]

- 4. nbinno.com [nbinno.com]

- 5. adichemistry.com [adichemistry.com]

- 6. mt.com [mt.com]

- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 8. benchchem.com [benchchem.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]

- 11. 2,6-Diethyl-4-methylaniline | 24544-08-9 | Benchchem [benchchem.com]

Catalytic hydrogenation of 2,6-diethyl-4-nitrotoluene

An In-Depth Technical Guide to the Catalytic Hydrogenation of 2,6-Diethyl-4-Nitrotoluene

Abstract

The selective reduction of the nitro group in substituted aromatic compounds is a cornerstone of modern synthetic chemistry, providing essential amine intermediates for the pharmaceutical, agrochemical, and materials science sectors. This guide provides a comprehensive technical overview of the catalytic hydrogenation of 2,6-diethyl-4-nitrotoluene to its corresponding aniline, 2,6-diethyl-4-aminotoluene. We will explore the underlying reaction mechanisms, conduct a comparative analysis of suitable catalyst systems, detail the optimization of critical reaction parameters, and provide a field-proven, safety-oriented experimental protocol. This document is intended for researchers, chemists, and process development professionals seeking to implement this transformation with a high degree of efficiency, selectivity, and safety.

Introduction: The Synthetic Importance of 2,6-Diethyl-4-Aminotoluene

The target molecule of this hydrogenation, 2,6-diethyl-4-aminotoluene (also known as 4-methyl-2,6-diethylaniline), is a highly valuable building block. Its sterically hindered amine functionality, conferred by the two ortho-ethyl groups, makes it a key precursor in the synthesis of complex molecules where controlled reactivity and selectivity are paramount. For instance, it serves as a crucial intermediate in the production of certain herbicides and other specialty chemicals.[1][2] The efficient and clean conversion from the readily available nitrotoluene precursor is therefore a reaction of significant industrial and academic interest. Catalytic hydrogenation represents the most atom-economical and environmentally benign method for this transformation, producing water as the only stoichiometric byproduct.[3][4]

Mechanistic Pathways of Nitroarene Reduction

The reduction of an aromatic nitro group to an amine is a six-electron process that can proceed through multiple intermediates. Understanding these pathways is critical for optimizing reaction conditions and minimizing byproduct formation. The two most widely accepted mechanisms are the direct hydrogenation pathway and the condensation pathway.[5]

The Direct Hydrogenation Pathway

This is the most commonly cited route for catalytic hydrogenation on the surface of heterogeneous catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni).[5][6] The reaction proceeds through a stepwise addition of hydrogen.

-

Nitro to Nitroso: The nitro group is first reduced to a nitroso intermediate.

-

Nitroso to Hydroxylamine: The nitroso group is subsequently reduced to a hydroxylamine derivative.

-

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the target aniline.

This pathway is favored under most catalytic hydrogenation conditions. However, the hydroxylamine intermediate can sometimes be prone to side reactions if it desorbs from the catalyst surface or if hydrogenation is incomplete.[7][8]

The Condensation Pathway